

Selectivity Profile of CP-339818: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: CP-339818

Cat. No.: B1199909

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of **CP-339818** against a panel of ion channels. The data presented herein is compiled from publicly available pharmacological studies to facilitate an objective comparison with other ion channel blockers.

CP-339818 is a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3, a key regulator of T-lymphocyte activation. Its state-dependent binding to the C-type inactivated state of the channel confers a degree of selectivity, which is critical for its potential therapeutic applications in autoimmune diseases. This guide summarizes the available quantitative data on its activity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the experimental workflow.

Quantitative Selectivity Profile of CP-339818

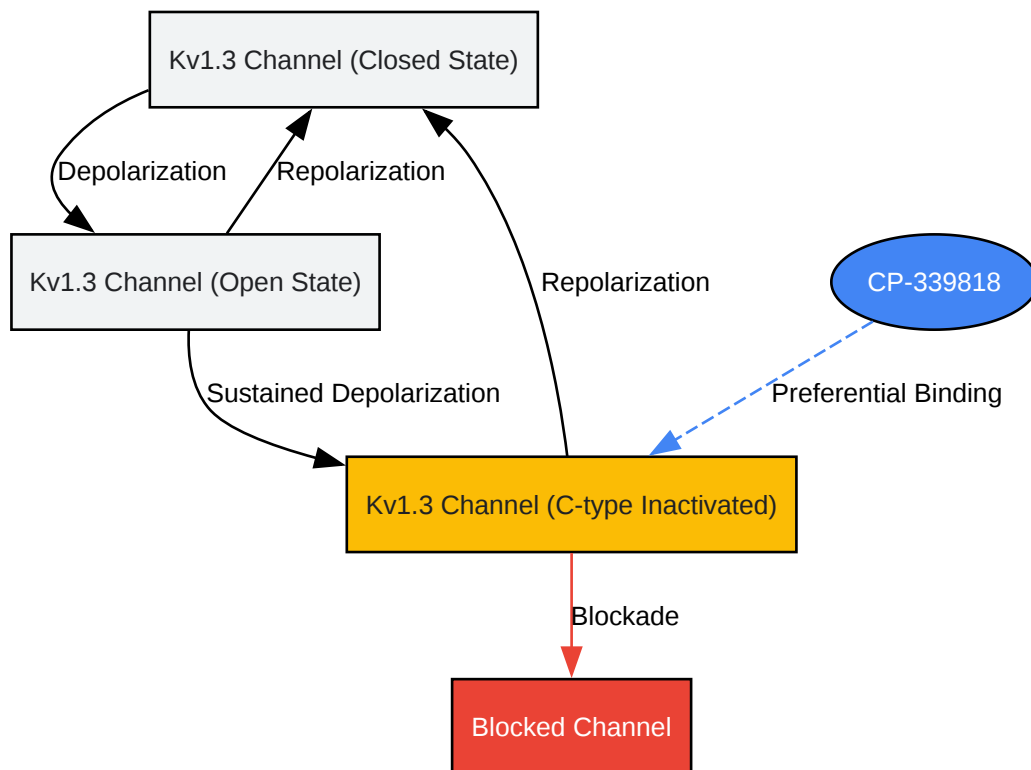
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **CP-339818** against various ion channels. The data highlights its potent activity on Kv1.3 and Kv1.4 channels, with significantly weaker effects on other Kv family members and HCN channels.

Ion Channel	IC50	Notes
Primary Targets		
Kv1.3	200 nM[1][2]	Potent blockade, preferential binding to the C-type inactivated state.
Kv1.4	~300 nM	High-affinity blockade.
Secondary/Off-Target Channels		
HCN1	18.9 µM[1][2]	Moderate blockade.
HCN4	43.4 µM[1][2]	Moderate blockade.
Kv1.1	Not Reported	Significantly weaker blocking effects compared to Kv1.3.[1][2]
Kv1.2	Not Reported	Significantly weaker blocking effects compared to Kv1.3.[1][2]
Kv1.5	Not Reported	Significantly weaker blocking effects compared to Kv1.3.[1][2]
Kv1.6	Not Reported	Significantly weaker blocking effects compared to Kv1.3.[1][2]
Kv3.1-4	Not Reported	Significantly weaker blocking effects compared to Kv1.3.[1][2]
Kv4.2	Not Reported	Significantly weaker blocking effects compared to Kv1.3.[1][2]

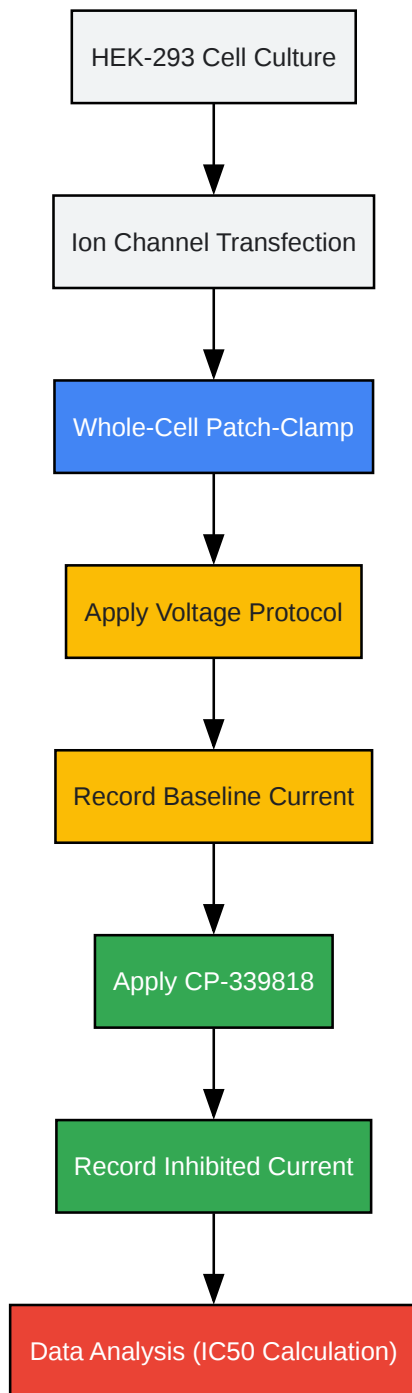
Mechanism of Action: State-Dependent Blockade of Kv1.3

CP-339818 exhibits a use-dependent and state-dependent mechanism of action, preferentially binding to the C-type inactivated conformation of the Kv1.3 channel. This mechanism contributes to its selectivity and potency.

Mechanism of CP-339818 Action on Kv1.3 Channel



Experimental Workflow for IC50 Determination

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